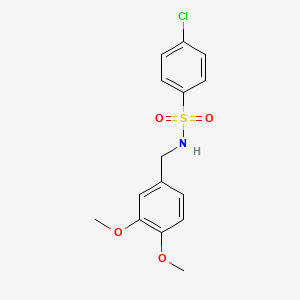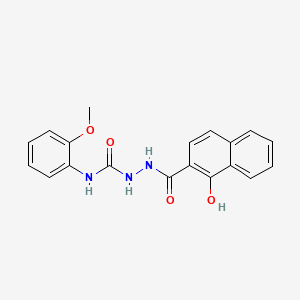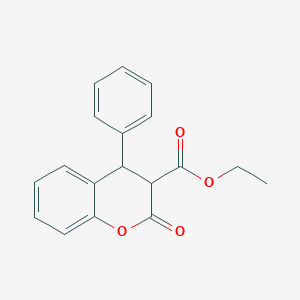![molecular formula C23H22N2O5S B5224490 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)
2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as MNS (N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-2-aminobenzoic acid) and is a type of non-steroidal anti-inflammatory drug (NSAID).
Mécanisme D'action
The mechanism of action of 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting these enzymes, 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid reduces inflammation, relieves pain, and reduces fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid include the reduction of inflammation, pain, and fever. It has been found to be effective in the treatment of various types of arthritis, including osteoarthritis and rheumatoid arthritis. Moreover, it has also been found to be effective in the treatment of other inflammatory disorders, such as gout and bursitis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid in lab experiments include its anti-inflammatory, analgesic, and anti-pyretic properties. Moreover, it has been extensively studied and has a well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful dosing.
Orientations Futures
There are several future directions for research on 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid. One potential direction is the development of new formulations that can improve its bioavailability and reduce its potential side effects. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Moreover, research can also focus on identifying new targets for this compound and developing new analogs with improved properties.
Méthodes De Synthèse
The synthesis method for 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid involves the reaction of 2-aminobenzoic acid with N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This reaction takes place under specific conditions and requires the use of certain reagents and catalysts.
Applications De Recherche Scientifique
2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-pyretic properties. Moreover, it has also been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other types of inflammatory disorders.
Propriétés
IUPAC Name |
2-[[2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16-11-13-18(14-12-16)31(29,30)25(21-10-6-3-7-17(21)2)15-22(26)24-20-9-5-4-8-19(20)23(27)28/h3-14H,15H2,1-2H3,(H,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLADMUMSDJKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
![1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)
![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)

![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)
